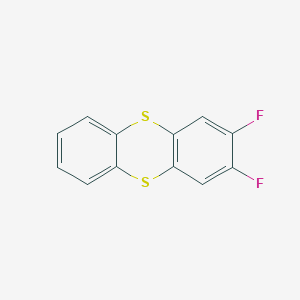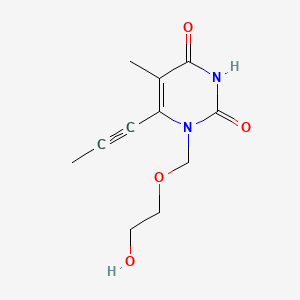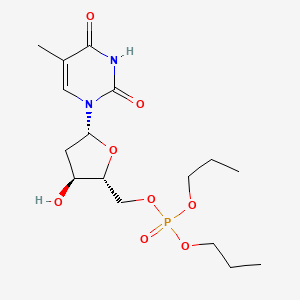
Thymidine-5'-dipropyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine-5’-dipropyl phosphate is an organic compound belonging to the class of pyrimidine nucleotides. It is a derivative of thymidine, a nucleoside that is a component of DNA. This compound is characterized by the presence of two propyl groups attached to the phosphate moiety, which distinguishes it from other thymidine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thymidine-5’-dipropyl phosphate typically involves the phosphorylation of thymidine. One common method includes the reaction of thymidine with propyl phosphate in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphate ester.
Industrial Production Methods: Industrial production of thymidine-5’-dipropyl phosphate may involve large-scale phosphorylation processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thymidine-5’-dipropyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form thymidine-5’-dipropyl phosphate oxide.
Reduction: Reduction reactions can convert the phosphate ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the propyl groups with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of thymidine-5’-dipropyl phosphate, such as thymidine-5’-dipropyl phosphate oxide and thymidine-5’-dipropyl alcohol .
Applications De Recherche Scientifique
Thymidine-5’-dipropyl phosphate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleotide analogs.
Biology: The compound is utilized in studies involving DNA synthesis and repair mechanisms.
Industry: Thymidine-5’-dipropyl phosphate is used in the production of diagnostic reagents and molecular biology kits
Mécanisme D'action
The mechanism of action of thymidine-5’-dipropyl phosphate involves its incorporation into DNA during replication. The compound acts as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. The presence of the propyl groups may influence the binding affinity and specificity of the compound for various enzymes involved in DNA synthesis .
Comparaison Avec Des Composés Similaires
Thymidine monophosphate: A nucleotide with a single phosphate group.
Thymidine diphosphate: A nucleotide with two phosphate groups.
Thymidine triphosphate: A nucleotide with three phosphate groups.
Comparison: Thymidine-5’-dipropyl phosphate is unique due to the presence of the propyl groups, which can affect its chemical properties and biological activity. Unlike thymidine monophosphate and thymidine diphosphate, the dipropyl derivative may exhibit different solubility and stability profiles. Additionally, the propyl groups can influence the compound’s interaction with enzymes and other biomolecules, potentially leading to distinct pharmacological effects .
Propriétés
Numéro CAS |
130752-95-3 |
|---|---|
Formule moléculaire |
C16H27N2O8P |
Poids moléculaire |
406.37 g/mol |
Nom IUPAC |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dipropyl phosphate |
InChI |
InChI=1S/C16H27N2O8P/c1-4-6-23-27(22,24-7-5-2)25-10-13-12(19)8-14(26-13)18-9-11(3)15(20)17-16(18)21/h9,12-14,19H,4-8,10H2,1-3H3,(H,17,20,21)/t12-,13+,14+/m0/s1 |
Clé InChI |
VMXXWGLQYFCPKN-BFHYXJOUSA-N |
SMILES isomérique |
CCCOP(=O)(OCCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)O |
SMILES canonique |
CCCOP(=O)(OCCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)



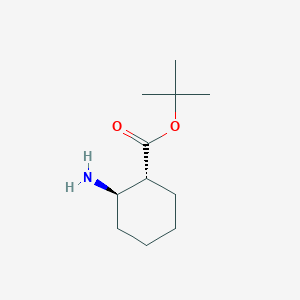
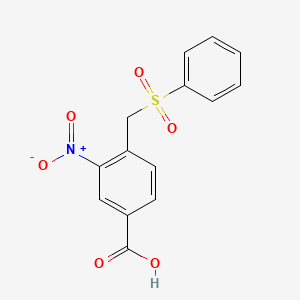
![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
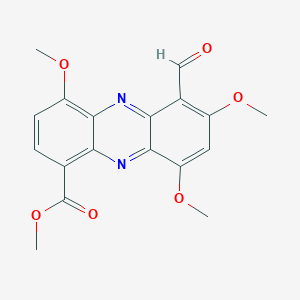

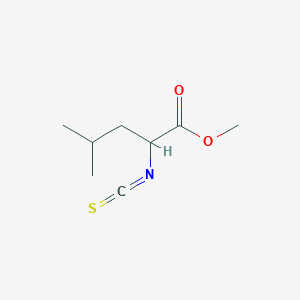
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)
